molecular formula C17H17FN4O2S B611759 VU0467485

VU0467485

货号: B611759
分子量: 360.4 g/mol
InChI 键: VFNHDIWHQGVWLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

VU0467485通过增强乙酰胆碱在毒蕈碱乙酰胆碱受体4上的活性来发挥作用。该化合物与受体上的别构位点结合,增强受体对乙酰胆碱的反应。 这种调节导致受体活性增加,这在精神分裂症等疾病中可能具有治疗效果 .

生化分析

Biochemical Properties

VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between this compound and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

准备方法

合成路线和反应条件

VU0467485的合成涉及几个关键步骤。 主要的合成路线之一包括在二氯甲烷和二甲基甲酰胺 (7:1; 0.2M) 的混合物中,在室温下用HATU (1.2 当量) 和N,N-二异丙基乙胺 (3.0 当量) 对5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸酯进行反应 .

工业生产方法

尽管this compound的具体工业生产方法没有被广泛记录,但其合成通常遵循惰性气氛下的标准化学技术。 用于提取、洗涤和色谱法的溶剂均为高效液相色谱级 .

化学反应分析

反应类型

VU0467485由于其官能团主要经历取代反应。 该化合物的结构使其能够参与各种化学反应,包括亲核取代反应和亲电芳香取代反应 .

常用试剂和条件

This compound的合成和反应中常用的试剂包括HATU、N,N-二异丙基乙胺、二氯甲烷和二甲基甲酰胺。 这些试剂在受控条件下促进所需产物的形成 .

主要形成的产物

This compound合成中形成的主要产物是最终化合物本身,它是一种有效的毒蕈碱乙酰胆碱受体4调节剂。 产物的纯度和产率通常很高,确保其在科学研究中的有效性 .

相似化合物的比较

类似化合物

    VU0152100: 毒蕈碱乙酰胆碱受体4的另一个正别构调节剂。

    VU0357017: 一种对毒蕈碱乙酰胆碱受体4具有类似选择性和效力的化合物。

独特性

VU0467485因其对毒蕈碱乙酰胆碱受体4相对于其他毒蕈碱受体(M1、M2、M3、M5)的高选择性而脱颖而出。 这种选择性降低了脱靶效应的可能性,使其成为治疗开发更理想的候选药物 .

属性

IUPAC Name

5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNHDIWHQGVWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU0467485 interact with its target and what are the downstream effects?

A: this compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While specific SAR data for this compound is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of this compound can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.

Q3: Have any radiolabeled versions of this compound been developed and what are their potential applications?

A: Yes, researchers have successfully synthesized [¹¹C]-labeled this compound and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.

Q4: What are the next steps in the research and development of this compound?

A4: While this compound shows potential as a treatment for schizophrenia, further research is necessary. This includes:

  • Further optimization of its physiochemical properties to improve brain permeability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。